molecular formula C22H14FN3 B2376388 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-30-9

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2376388
CAS No.: 932325-30-9
M. Wt: 339.373
InChI Key: HRUYSVZAWMVHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline aldehydes under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its combined pyrazole and quinoline moieties, which confer distinct chemical and biological properties. The presence of both fluorine and phenyl groups further enhances its stability and activity compared to similar compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUYSVZAWMVHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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